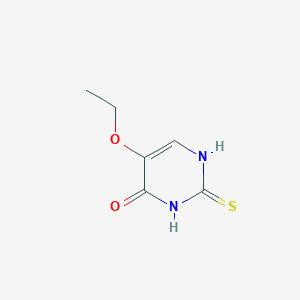
5-Ethoxy-2-mercaptopyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-mercaptopyrimidin-4-ol is a pyrimidine derivative known for its unique chemical properties and potential applications in various fields. This compound features a pyrimidine ring substituted with ethoxy and mercapto groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-mercaptopyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with ethoxy and mercapto substituents. One common method involves the condensation of 2-mercaptopyrimidin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-mercaptopyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in its role as a fluorescent sensor, the compound undergoes intramolecular proton transfer and twisted intramolecular charge transfer upon binding with metal ions. This results in changes in fluorescence properties, enabling the detection of metal ions . In its anticancer application, the compound inhibits the NHEJ pathway by binding to DNA and preventing the repair of double-strand breaks .
Comparison with Similar Compounds
5-Ethoxy-2-mercaptopyrimidin-4-ol can be compared with other pyrimidine derivatives such as:
2-Mercaptopyrimidin-4-ol: Lacks the ethoxy group, which may affect its reactivity and applications.
5-(2-Hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol: Contains additional functional groups that enhance its binding properties with metal ions.
5-(3-Nitrobenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol: Similar to the previous compound but with a nitro group, affecting its electronic properties and reactivity.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
5-ethoxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-4-3-7-6(11)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,11) |
InChI Key |
SIGCRWOAPDIJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CNC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















